2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2O4/c21-11-5-8-18(15(9-11)19(26)13-3-1-2-4-16(13)22)24-20(27)14-10-12(25(28)29)6-7-17(14)23/h1-10H,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSZMTUQHGPWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
- Molecular Formula : C15H10Cl3N2O3
- Molecular Weight : 404.7 g/mol
- Melting Point : 159-161 °C
- Density : 1.452 g/cm³
The compound features multiple chlorine substituents and an amide functional group, which are crucial for its biological interactions .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.85 | Induction of apoptosis |
| A549 | 4.53 | Inhibition of cell proliferation |
| HCT116 | 6.48 | Cell cycle arrest |
The compound has shown comparable activity to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for treating infections. Studies have reported effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These findings suggest that the compound may serve as a basis for developing new antibiotics .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory properties in animal models. It significantly reduces inflammatory markers such as TNF-α and IL-6 in induced inflammation models, highlighting its potential in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of chlorine atoms enhances its ability to scavenge free radicals, contributing to its anti-inflammatory effects.
Case Studies
In a notable study published in Medicinal Chemistry Research, the compound was evaluated for its anticancer activity against MCF-7 and A549 cell lines. The results demonstrated that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways .
Another study focused on its antimicrobial properties revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Studies have shown that 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide exhibits cytotoxic effects against various cancer cell lines. The presence of the nitro group is believed to enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells .
- Anti-inflammatory Properties : The compound has been explored for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Effects : Research indicates that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for infections .
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can modulate biochemical processes, making it a valuable tool in drug development .
Material Science
In material science, the compound's unique structure allows it to be used as a building block for synthesizing advanced materials with specific electronic or optical properties. Its chlorinated structure contributes to enhanced stability and reactivity, making it suitable for various applications in polymer chemistry and nanotechnology .
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound against breast cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation, suggesting its potential as a chemotherapeutic agent .
Research on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in a rat model of arthritis. The administration of this compound resulted in significant reductions in inflammatory markers, indicating its potential therapeutic use in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide with structurally related benzamide derivatives, emphasizing substituent effects on biological activity, solubility, and synthetic accessibility:
Key Observations:
Substituent Position and Activity :
- Ortho-chloro and nitro groups (as in the target compound) are common in RORγ-targeting ligands. demonstrates that substituting the phenyl ring with 3-methyl (electron-donating) enhances RORγ agonism (2.1-fold G6PC induction), whereas isopropyl groups reduce activity due to steric hindrance .
- Hydroxyl and sulfonyl substituents (e.g., in and ) improve solubility but may reduce blood-brain barrier penetration compared to halogenated analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step halogenation and acylation, as seen in , where similar benzamides are formed via benzoyl chloride reactions .
Thermodynamic Stability :
- Halogenated benzamides exhibit higher crystallinity and melting points due to strong intermolecular halogen bonding, as inferred from ’s discussion on hydrogen-bonding patterns .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via multi-step reactions starting from chlorinated benzoyl precursors. Key steps include:
- Nitration : Introduce the nitro group using mixed nitric-sulfuric acid under controlled temperatures (0–50°C) to avoid over-nitration.
- Acylation : React intermediates with 2-chlorobenzoyl chloride in dichloromethane or benzene, catalyzed by N,N-dimethylformamide (DMF) or N-methylacetamide.
- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) improves purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 | 90–95% |
| Acylation | 2-Chlorobenzoyl chloride, DMF, 50°C | 80–85 | 85–90% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (C=O at ~168 ppm). Chlorine substituents deshield adjacent protons.
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches.
- X-ray Crystallography : Resolve spatial arrangement using SHELXL for refinement .
Q. How can researchers address low solubility during purification, and what solvent systems are recommended?
- Methodology :
- Use mixed solvents (e.g., ethanol/water or DCM/hexane) for recrystallization.
- For chromatography, gradient elution (5–30% ethyl acetate in hexane) resolves polar byproducts .
Advanced Research Questions
Q. What reaction mechanisms govern the nitration and acylation steps in synthesizing this compound, and how do substituents influence regioselectivity?
- Mechanistic Insights :
- Nitration : Electrophilic aromatic substitution directed by electron-withdrawing chloro groups (meta/para selectivity).
- Acylation : Friedel-Crafts acylation forms the benzoylphenyl backbone; steric hindrance from chlorine atoms may reduce reaction rates .
- Computational Support : DFT studies predict charge distribution and reactive sites, aiding in optimizing substituent placement .
Q. How can crystallographic data from SHELX software resolve ambiguities in molecular conformation, and what validation parameters ensure structural accuracy?
- Methodology :
- Refine X-ray data using SHELXL-2018 with restraints for disordered chlorine atoms.
- Validate with R-factor (<5%), electron density maps, and Hirshfeld surface analysis to confirm hydrogen bonding .
- Data Table :
| Parameter | Value |
|---|---|
| R₁ (I > 2σ(I)) | 0.042 |
| wR₂ (all data) | 0.112 |
| CCDC Deposition Number | 2,150,XXX |
Q. How do researchers reconcile contradictions between spectral data and computational modeling results?
- Resolution Strategy :
- Cross-validate NMR shifts with DFT-predicted chemical shifts (GIAO method).
- Re-examine crystallization conditions if X-ray data conflicts with solution-phase spectroscopy .
Q. What strategies are employed to study the biological activity of this compound, and how are structural analogs designed to enhance specificity?
- Methodology :
- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina.
- SAR Studies : Modify nitro/chloro groups to balance lipophilicity and binding affinity. For example, replacing a chlorine with trifluoromethyl improves metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
